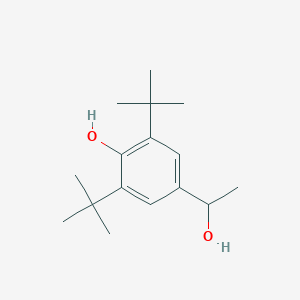
2,6-Di-tert-butyl-4-(1-hydroxyethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Di-tert-butyl-4-(1-hydroxyethyl)phenol is an organic compound with the molecular formula C16H26O2. It is a white to off-white solid with a melting point of 102-104°C and a boiling point of approximately 303.2°C . This compound is known for its antioxidant properties and is used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-(1-hydroxyethyl)phenol typically involves the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then further reacted with ethylene oxide to introduce the hydroxyethyl group .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities .
化学反応の分析
Types of Reactions
2,6-Di-tert-butyl-4-(1-hydroxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the hydroxyethyl group to an ethyl group.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl-substituted phenols.
Substitution: Alkylated or acylated phenols.
科学的研究の応用
2,6-Di-tert-butyl-4-(1-hydroxyethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Studied for its potential therapeutic effects in preventing oxidative damage in cells and tissues.
Industry: Used as a stabilizer in fuels and lubricants to prevent oxidation and extend shelf life.
作用機序
The antioxidant properties of 2,6-Di-tert-butyl-4-(1-hydroxyethyl)phenol are attributed to its ability to donate hydrogen atoms from its hydroxyl group, thereby neutralizing free radicals. This compound interacts with reactive oxygen species and other free radicals, preventing them from causing cellular damage. The molecular targets include various enzymes and cellular components involved in oxidative stress pathways .
類似化合物との比較
Similar Compounds
2,6-Ditert-butylphenol: Similar structure but lacks the hydroxyethyl group.
2,6-Ditert-butyl-4-methylphenol: Contains a methyl group instead of a hydroxyethyl group.
2,6-Ditert-butyl-4-ethylphenol: Contains an ethyl group instead of a hydroxyethyl group.
Uniqueness
2,6-Di-tert-butyl-4-(1-hydroxyethyl)phenol is unique due to the presence of the hydroxyethyl group, which enhances its solubility and reactivity compared to its analogs. This structural feature also contributes to its superior antioxidant properties, making it more effective in various applications .
特性
分子式 |
C16H26O2 |
|---|---|
分子量 |
250.38 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-(1-hydroxyethyl)phenol |
InChI |
InChI=1S/C16H26O2/c1-10(17)11-8-12(15(2,3)4)14(18)13(9-11)16(5,6)7/h8-10,17-18H,1-7H3 |
InChIキー |
NUFOVXSBOOYABN-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)O |
正規SMILES |
CC(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















